molecular formula C17H21N5 B14463685 Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- CAS No. 67026-37-3

Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)-

Cat. No.: B14463685
CAS No.: 67026-37-3
M. Wt: 295.4 g/mol
InChI Key: DEVSHLQEUXZEJI-UHFFFAOYSA-N
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Description

Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, an adamantyl moiety, a cyano group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach utilizes lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine and pyridyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- involves its interaction with molecular targets through its guanidine and pyridyl groups. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Compounds with similar guanidine groups but different substituents.

    Adamantane derivatives: Compounds featuring the adamantyl moiety with various functional groups.

    Pyridyl derivatives: Compounds containing the pyridyl group with different substituents.

Uniqueness

Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development .

Properties

CAS No.

67026-37-3

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

2-(1-adamantyl)-1-cyano-3-pyridin-3-ylguanidine

InChI

InChI=1S/C17H21N5/c18-11-20-16(21-15-2-1-3-19-10-15)22-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9H2,(H2,20,21,22)

InChI Key

DEVSHLQEUXZEJI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C(NC#N)NC4=CN=CC=C4

Origin of Product

United States

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